molecular formula C2H6NaO3S B1364954 CID 45051556 CAS No. 5324-47-0

CID 45051556

Cat. No. B1364954
CAS RN: 5324-47-0
M. Wt: 133.12 g/mol
InChI Key: QDPMLKBAQOZXEF-UHFFFAOYSA-N
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Description

Sodium Ethanesulfonate is a chemical compound with the formula C2H5NaO3S . It is a white crystalline solid that is soluble in water and some organic solvents . Sodium Ethanesulfonate is commonly used as a surfactant, flux, and flame retardant . As a surfactant, it can be used in the manufacture of detergents, cleaners, softeners, and emulsifiers .


Chemical Reactions Analysis

Methanesulfonic acid (MSA), a related compound, can react with metal halides (e.g., sodium chloride) in ambient aerosols to form methanesulfonate salts (e.g., sodium methanesulfonate, CH3SO3Na) . MSA and its salts accumulate near the aerosol surface due to their surface activities, which make them available to heterogeneous oxidation at the gas–aerosol interface by oxidants such as hydroxyl (OH) radicals .

Scientific Research Applications

Water-Soluble Conductive Polymers

Sodium ethanesulfonate derivatives, like sodium poly(2-(3-thienyloxy)ethanesulfonate), have been synthesized for creating water-soluble, highly conducting polymers. These polymers exhibit reversible, air-catalyzed oxidation reactions due to their low oxidation potentials, leading to stable, highly conductive materials. This characteristic makes them suitable for applications in electronic and photonic devices (Chayer, Faid, & Leclerc, 1997).

Photovoltaic Properties in Solar Cells

Sodium ethanesulfonate (SES) has shown significant improvements in the performance of dye-sensitized solar cells (DSSCs). When used to modify photoelectrode surfaces, SES leads to increased open circuit voltage, short circuit current, and fill factor, enhancing overall power conversion efficiency. This improvement is attributed to the suppression of interfacial charge recombination, which results in longer electron lifetimes (Kim et al., 2017).

Ion-Selective Electrodes

Sodium ethanesulfonate derivatives are used in the fabrication of ion-selective electrodes (ISEs), particularly for silver ions. These electrodes are created by electropolymerizing ethylenedioxythiophene with sodium ethanesulfonate derivatives as doping ions. Their use in potentiometric sensors demonstrates potential applications in chemical sensing and environmental monitoring (Mousavi et al., 2008).

Surface Modification and Micelle Formation

Studies on sodium ethanesulfonate and its derivatives have been conducted to understand their role in micelle formation and surface modification in various systems. These studies are crucial for applications in pharmaceuticals, cosmetics, and food industries, where micelle formation plays a vital role in the solubilization and delivery of active ingredients (Kawai et al., 1992).

Conductometric and Volumetric Studies

Conductometric and volumetric studies on sodium ethanesulfonate derivatives, such as sodium l,2-bis(2-ethylhexyloxycarbonyl)ethanesulfonate, provide insights into their ionization, hydration, aggregation, and coagulation properties. These properties are fundamental for understanding their behavior in various solvent systems, which is critical for industrial applications like paints, coatings, and lubricants (Manabe et al., 1995).

Safety and Hazards

Sodium Ethanesulfonate may be harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

{ "Design of the Synthesis Pathway": "Sodium Ethanesulfonate can be synthesized by the reaction of ethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "Ethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve ethanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to remove any impurities", "Evaporate the filtrate to obtain Sodium Ethanesulfonate as a solid" ] }

CAS RN

5324-47-0

Molecular Formula

C2H6NaO3S

Molecular Weight

133.12 g/mol

IUPAC Name

sodium;ethanesulfonate

InChI

InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);

InChI Key

QDPMLKBAQOZXEF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCS(=O)(=O)O.[Na]

Other CAS RN

5324-47-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium Ethanesulfonate impact the performance of dye-sensitized solar cells (DSSCs)?

A: Research indicates that Sodium Ethanesulfonate (SES) can enhance the performance of DSSCs by modifying the surface of Titanium Dioxide (TiO2) photoelectrodes. [] When a TiO2 film is treated with an aqueous SES solution, it leads to an increase in open circuit voltage (Voc), short circuit current (Jsc), and fill factor (FF), ultimately resulting in a higher power conversion efficiency. [] This improvement is attributed to SES suppressing the recombination of photo-injected electrons with I3− ions at the TiO2 interface, thereby extending the electron lifetime. []

Q2: Can Sodium Ethanesulfonate influence molecular transport across lipid bilayers?

A: Yes, studies utilizing Second Harmonic Generation (SHG) have demonstrated that Sodium Ethanesulfonate can affect the transport rate of organic cations, such as Malachite Green (MG), across Dioleoylphosphatidylglycerol (DOPG) liposome bilayers. [] Notably, the transport rate is independent of the concentration of Sodium Ethanesulfonate, unlike inorganic counterions like Chloride or Bromide. [] This suggests that the specific chemical nature of the counterion plays a crucial role in modulating molecular transport across lipid membranes.

Q3: How do substituents on the ethanesulfonate moiety affect the 33S NMR chemical shifts?

A: Research using 33S Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the electronic properties of substituents on the ethanesulfonate group significantly influence the 33S NMR chemical shifts. [] Electron-withdrawing substituents lead to an upfield shift of the 33S resonance, a phenomenon known as the reverse chemical shift effect. [] Density Functional Theory (DFT) calculations and Natural Chemical Shielding (NCS) analysis reveal that this effect primarily stems from changes in the paramagnetic contribution to the sulfur shielding constant. [] These variations arise from changes in electron density at the sulfur nucleus due to the polarization of S-C and S-O bonds within the -C-SO3- moiety induced by different substituents. []

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